Iodotrimethylsilane

Catalog No.
S575576
CAS No.
16029-98-4
M.F
C3H9ISi
M. Wt
200.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodotrimethylsilane

CAS Number

16029-98-4

Product Name

Iodotrimethylsilane

IUPAC Name

iodo(trimethyl)silane

Molecular Formula

C3H9ISi

Molecular Weight

200.09 g/mol

InChI

InChI=1S/C3H9ISi/c1-5(2,3)4/h1-3H3

InChI Key

CSRZQMIRAZTJOY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)I

Synonyms

Iodotrimethyl-silane; TMSI; Trimethyliodosilane; Trimethylsilicon Iodide; Trimethylsilyl Iodide

Canonical SMILES

C[Si](C)(C)I

Source of Iodine Atom Introduction

ITMS acts as a valuable source of iodine in organic synthesis. Its ability to readily introduce iodine atoms into organic molecules makes it crucial for creating diverse functional groups and modifying existing structures. This characteristic is particularly useful in:

  • Nucleosidation: ITMS facilitates the introduction of iodine atoms into nucleosides, allowing the creation of modified nucleosides with potential applications in biomedical research and drug development [].
  • Synthesis of Complex Molecules: ITMS serves as a coupling partner in cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This application is essential for constructing complex organic molecules with specific properties [].

Reductive Cleavage of C-X Bonds

ITMS plays a crucial role in the reductive cleavage of heteroaryl C-halogen bonds (C-X, where X is a halogen like chlorine or bromine). This technique allows scientists to selectively break specific bonds within complex molecules, enabling further modifications and the synthesis of diverse target compounds [].

Dealkylation of Ethers and Esters

ITMS demonstrates dealkylating properties, allowing it to cleave ethers and esters, thereby converting them into their corresponding alcohols or carboxylic acids. This capability finds applications in various research areas, including:

  • Organic synthesis: Dealkylation using ITMS can be a valuable step in the synthesis of specific alcohols or carboxylic acids from their corresponding precursors.
  • Purification and characterization: ITMS-mediated dealkylation can be used to purify or characterize specific compounds by removing unwanted alkyl groups [].

Iodotrimethylsilane, also known as trimethylsilyl iodide, is an organosilicon compound with the chemical formula (CH₃)₃SiI. It appears as a colorless, volatile liquid at room temperature and is recognized for its utility in organic synthesis due to its ability to introduce trimethylsilyl groups into various substrates . This compound is notable for its reactivity with a range of functional groups, making it a versatile reagent in chemical transformations.

TMSI primarily functions as a silylating agent. The Si-I bond is readily cleaved by nucleophiles, allowing the trimethylsilyl group to be transferred to various substrates. This silylation process alters the physical and chemical properties of the target molecule, often enhancing its volatility for analytical techniques like gas chromatography.

  • Toxicity: TMSI is harmful if inhaled or ingested. It can cause irritation to the respiratory system and mucous membranes. []
  • Flammability: TMSI has a low flash point (-31 °C) and is highly flammable. It should be handled with caution and kept away from heat sources. []
  • Reactivity: TMSI reacts readily with water and should be stored under an inert atmosphere. It can also react violently with strong oxidizers. []

Iodotrimethylsilane participates in several key reactions:

  • Formation of Silyl Ethers: It reacts with alcohols to yield silyl ethers and hydrogen iodide:
    ROH+IodotrimethylsilaneROTMS+HIR-OH+\text{Iodotrimethylsilane}\rightarrow R-OTMS+HI
    This reaction enhances the volatility of the resulting compounds, which is beneficial for gas chromatography applications .
  • Reactivity with Ethers: Iodotrimethylsilane can react with alkyl ethers, resulting in the formation of silyl ethers and iodoalkanes. These iodoalkanes can subsequently be hydrolyzed to regenerate alcohols .
  • Deprotection Reactions: It is effective in removing protecting groups such as the Boc (tert-butyloxycarbonyl) group, particularly when other deprotection methods may be too harsh for sensitive substrates .
  • Vinyl Iodide Synthesis: Recent studies have shown that iodotrimethylsilane can be used to synthesize vinyl iodides from ketones through reactions with vinyl phosphates .

Iodotrimethylsilane can be synthesized through several methods:

  • Oxidative Cleavage of Hexamethyldisilane:
    2 CH3)3Si Si CH3)3+I22 CH3)3SiI2\text{ CH}_3)_3\text{Si Si CH}_3)_3+\text{I}_2\rightarrow 2\text{ CH}_3)_3\text{SiI}
  • Cleavage of Hexamethyldisiloxane:
    3 CH3)3Si O Si CH3)3+2AlI36 CH3)3SiI+Al2O33\text{ CH}_3)_3\text{Si O Si CH}_3)_3+2\text{AlI}_3\rightarrow 6\text{ CH}_3)_3\text{SiI}+\text{Al}_2\text{O}_3
    These methods highlight the compound's preparation from readily available silanes and iodine sources .

Iodotrimethylsilane finds applications in various fields:

  • Organic Synthesis: It is widely used for the trimethylsilylation of alcohols and amines, facilitating further reactions due to the increased volatility of silyl derivatives.
  • Gas Chromatography: The resulting silyl ethers are often more suitable for analysis due to their improved volatility compared to their parent compounds.
  • Protecting Group Chemistry: Its utility in deprotecting sensitive functional groups makes it valuable in multi-step synthetic processes .

Studies have indicated that iodotrimethylsilane interacts with numerous organic substrates, leading to significant transformations. For example, it has been shown to react with esters of aromatic and araliphatic acids, producing corresponding products through substitution reactions . Additionally, its reactions with ethers and halohydrocarbons suggest a gradual cleavage mechanism that can be exploited in synthetic pathways .

Several compounds share similarities with iodotrimethylsilane, particularly within the realm of organosilicon chemistry. Below is a comparison highlighting their unique characteristics:

CompoundChemical FormulaKey Features
Trimethylsilyl chloride(CH₃)₃SiClMore cost-effective for silylation; less reactive than iodotrimethylsilane.
Dimethylsilyl iodide(CH₃)₂SiILess sterically hindered; used in similar applications but may show different reactivity patterns.
Triethylsilyl iodide(C₂H₅)₃SiILarger ethyl groups lead to different solubility and reactivity profiles compared to iodotrimethylsilane.

Iodotrimethylsilane's unique combination of volatility, reactivity, and ease of use distinguishes it from these similar compounds, making it particularly valuable in specific synthetic applications .

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (98.21%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

16029-98-4

Wikipedia

Trimethylsilyl iodide

General Manufacturing Information

Silane, iodotrimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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